(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, thiols, alkoxides
Major Products Formed
Reduction of Nitro Group: Formation of an amine derivative
Reduction of Carbonyl Group: Formation of an alcohol derivative
Substitution of Chlorine: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- (E)-3-[5-(2-CHLORO-5-METHOXYPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14ClN3O4/c1-2-21-16(9-10-20-21)17(23)7-4-13-5-8-18(26-13)14-11-12(22(24)25)3-6-15(14)19/h3-11H,2H2,1H3/b7-4+ |
InChI Key |
XBKMNRFODCAAEO-QPJJXVBHSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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